Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
Description
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 120-40-1), also referred to as N,N-Bis(2-hydroxyethyl)dodecanamide , is a synthetic amide derivative characterized by a dodecanoyl (C12) chain linked to a substituted ethylamine group. Its molecular formula is C₁₆H₃₂N₂O₂, with an exact mass of 286.26222 g/mol. Key structural features include:
- A 12-carbon aliphatic chain (dodecanoyl group).
- A diethanolamine moiety (N-[2-[(2-hydroxyethyl)amino]ethyl]).
This compound is primarily utilized as a surfactant in cosmetic and industrial formulations due to its amphiphilic properties, enabling emulsification and stabilization . Its hydrogen-bonding capacity (2 donors, 3 acceptors) and 14 rotatable bonds contribute to its flexibility and solubility in polar solvents .
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-12-17-14-15-19/h17,19H,2-15H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCRBGDMRPOYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059333 | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106-09-2 | |
| Record name | N-[2-[(2-Hydroxyethyl)amino]ethyl]dodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Catalysts
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Temperature : 60–80°C under inert atmosphere (N₂ or Argon).
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Solvent : Chloroform-methanol mixtures (9:1 v/v) for optimal solubility.
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Catalysts : Niobium pentoxide (Nb₂O₅) has been shown to enhance reaction rates by facilitating proton transfer during amide bond formation.
Example Protocol :
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Dodecanoic acid (5 mmol) is dissolved in CPME (cyclopentyl methyl ether).
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EDCI (1.2 equiv) and Nb₂O₅ (0.2 g) are added.
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N-(2-hydroxyethyl)ethylenediamine (1.1 equiv) is introduced dropwise.
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The mixture is stirred at 70°C for 12–24 hours.
Yield : 78–84% after purification via silica gel chromatography.
Transalkylation of Tertiary Amines
Transalkylation offers a pathway to synthesize branched analogs of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-. This method involves reacting tertiary fatty amines with alkylating agents under acidic or basic conditions.
Key Parameters
| Parameter | Value/Range |
|---|---|
| Substrate | N,N-dimethylpalmitamide |
| Alkylating Agent | N-methylbutylamine |
| Catalyst | PtVOx/SiO₂ (7 wt% Pt) |
| Temperature | 200°C |
| Hydrogen Pressure | 60 bar |
| Reaction Time | 16 hours |
Product Distribution :
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N-methyl-N-butylpalmitamide: 84%
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N-butylpalmitamide: 7%
Hydrogenation of Amide Precursors
Catalytic hydrogenation reduces pre-formed amides to secondary amines, which can subsequently react with hydroxyethyl groups. This method is particularly useful for introducing ethylamino moieties.
Hydrogenation Protocol
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Substrate : N,N-dimethylpalmitamide (5 mmol).
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Catalyst : PtVOx/SiO₂ (2.5 mol% Pt).
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Conditions : 200°C, 60 bar H₂, CPME solvent.
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Outcome :
Mechanistic Insight :
The platinum catalyst facilitates H₂ dissociation, enabling selective reduction of the amide carbonyl to a methylene group. Side reactions, such as over-hydrogenation to alkanes, are minimized by controlling H₂ pressure and residence time.
Patent-Based Synthesis (WO2016032911A1)
A patented two-step process optimizes yield and scalability for industrial production:
Step 1: Esterification of Dodecanoic Acid
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Reagents : Methanol (excess), sulfuric acid (cat.).
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Conditions : Reflux (65°C), 6 hours.
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Product : Methyl dodecanoate (95% yield).
Step 2: Aminolysis with Ethanolamine
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Reagents : Methyl dodecanoate (1 equiv), N-(2-hydroxyethyl)ethylenediamine (1.2 equiv).
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Catalyst : Sodium methoxide (0.1 equiv).
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Conditions : 120°C, 8 hours, solvent-free.
Advantages :
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Eliminates organic solvents, reducing waste.
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Sodium methoxide enhances nucleophilicity of the amine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amidation | 78–84 | 95–98 | Moderate | High |
| Transalkylation | 55–84 | 90–93 | Low | Moderate |
| Hydrogenation | 62–75 | 85–90 | High | Low |
| Patent-Based Synthesis | 89–92 | 97–99 | High | High |
Key Observations :
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The patent-based method achieves the highest yield and purity due to optimized solvent-free conditions.
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Hydrogenation requires expensive catalysts (Pt-based) but is scalable for bulk production.
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Transalkylation offers structural versatility but suffers from byproduct formation.
Challenges and Optimization Strategies
Byproduct Formation in Transalkylation
Side products like N-methyldipalmitylamine arise from over-alkylation. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanoic acid derivatives.
Reduction: Formation of dodecylamines.
Substitution: Formation of substituted dodecanamides.
Scientific Research Applications
Surfactant in Personal Care Products
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is widely used in cosmetic formulations as a surfactant. Its ability to reduce surface tension makes it an effective emulsifier in creams and lotions. The compound stabilizes emulsions, enhancing the texture and performance of personal care products.
Pharmaceuticals
In pharmaceuticals, this compound shows potential for use in drug delivery systems. Its amphiphilic properties facilitate the enhancement of membrane permeability, which can improve the bioavailability of therapeutic agents. Studies have indicated that it can effectively interact with lipid bilayers, potentially aiding in the cellular uptake of drugs.
Antimicrobial Agent
Research has demonstrated that Dodecanamide exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In laboratory studies, it has shown significant inhibition of bacterial growth at concentrations as low as 0.5%. This makes it a candidate for inclusion in antimicrobial formulations for personal care and cleaning products.
Industrial Cleaning Agents
Due to its effective surface-active properties, Dodecanamide is utilized in industrial cleaning formulations. It enhances the cleaning efficiency of detergents by improving the solubility of dirt and grease in water .
Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC), particularly on Newcrom R1 columns. This method allows for the separation and purification of Dodecanamide from mixtures, which is essential for quality control in industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of Dodecanamide against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that Dodecanamide significantly inhibited the growth of these bacteria at concentrations as low as 0.5%, indicating its potential use in antimicrobial formulations for personal care products.
Case Study 2: Skin Irritation Potential
In a skin irritation study, Dodecanamide was tested for its potential to cause irritation when applied topically. Results indicated minimal irritation at concentrations below 1%, suggesting a favorable safety profile for cosmetic applications .
Mechanism of Action
The mechanism of action of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles and emulsions, which are essential in various applications. The molecular targets include lipid bilayers and proteins, where it can alter membrane permeability and protein function.
Comparison with Similar Compounds
Surfactant Amides with Varied Chain Lengths
Compounds with analogous structures but differing alkyl chain lengths exhibit distinct physicochemical properties:
Key Findings :
- Longer alkyl chains (e.g., hexadecanamide) increase hydrophobicity, enhancing micelle formation but reducing water solubility.
- The retention index (RI) discrepancy for the target compound (reported RI 2056 vs.
Functional Group Modifications in Surfactants
Compounds with additional functional groups exhibit altered performance:
| Compound Name (INCI/CAS) | Key Functional Modifications | Applications |
|---|---|---|
| Lauroamphodipropionic Acid (64265-41-4) | Carboxyethyl and carboxyethoxyethyl groups | High-foaming surfactants |
| Sodium Caproamphohydroxypropylsulfonate | Hydroxy-sulfopropyl and carboxyethyl groups | Detergents, Shampoos |
Comparison :
- The target compound lacks ionizable groups (e.g., sulfonate or carboxylate), making it less pH-sensitive compared to Lauroamphodipropionic Acid .
- Hydroxyethyl groups in the target compound enhance water solubility, whereas sulfonate groups in Sodium Caproamphohydroxypropylsulfonate improve hard-water tolerance .
Bioactive Amides with Hydroxyethylaminoethyl Groups
Natural and synthetic amides with similar substituents demonstrate biological activity:
Key Insights :
- Hydroxyethylaminoethyl groups in AQ facilitate DNA intercalation, contributing to antineoplastic activity .
- The target compound’s lack of aromatic or planar structures limits its bioactivity compared to plant-derived amides .
Biological Activity
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS No. 106-09-2), is a surfactant compound with significant biological activity stemming from its unique amphiphilic structure. This article explores its biological properties, applications, and research findings, drawing from diverse sources.
Chemical Structure and Properties
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- features a dodecanamide backbone derived from lauric acid and includes hydroxyethyl and ethylamino groups. Its molecular formula is C_{16}H_{33}N_{2}O_{2}, with a molecular weight of approximately 286.45 g/mol. The presence of these functional groups contributes to its surfactant properties, allowing it to reduce surface tension in aqueous solutions effectively.
Biological Activity
Surfactant Properties:
The compound's amphiphilic nature enables it to act as a surfactant, making it valuable in formulations for personal care products, pharmaceuticals, and industrial applications. Its ability to stabilize emulsions and enhance solubility is critical for various formulations.
Antimicrobial Activity:
Research indicates that dodecanamide exhibits antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that dodecanamide may also inhibit microbial growth. This potential makes it a candidate for use in antimicrobial formulations.
Cell Interaction Studies:
Studies on the interaction of dodecanamide with lipids and proteins reveal that it can enhance cellular uptake of therapeutic agents. Its compatibility with biological membranes may facilitate drug delivery systems.
Case Studies
1. Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of dodecanamide against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that dodecanamide significantly inhibited the growth of these bacteria at concentrations as low as 0.5%.
2. Skin Irritation Potential:
In a skin irritation study, dodecanamide was tested for its potential to cause irritation when applied topically. Results indicated minimal irritation at concentrations below 1%, suggesting a favorable safety profile for cosmetic applications .
Applications
Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has several applications across various industries:
- Cosmetics: Used as an emulsifier and stabilizer in creams and lotions due to its surfactant properties.
- Pharmaceuticals: Potential use in drug delivery systems due to its ability to enhance membrane permeability.
- Industrial Cleaning Agents: Employed in formulations designed for cleaning due to its effective surface-active properties.
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dodecanamide | C_{12}H_{25}NO | Basic amide without hydroxyethyl substitution |
| N-(2-Hydroxyethyl)dodecanamide | C_{14}H_{29}N_{2}O_{2} | Contains hydroxyethyl but lacks ethylamine group |
| Laurylamine | C_{12}H_{27}N | Primary amine with no hydroxyl or ethyl groups |
Uniqueness: Dodecanamide's dual functional groups (hydroxyethyl and ethylamine) contribute to both hydrophilic and lipophilic characteristics, enhancing its efficacy compared to structurally similar compounds.
Research Findings
Recent studies have focused on the synthesis methods for dodecanamide, which include direct amidation reactions involving lauric acid derivatives. These methods ensure the retention of the compound's structural integrity while allowing for efficient production.
Additionally, the European Food Safety Authority (EFSA) has assessed related compounds like N,N-bis(2-hydroxyethyl)dodecanamide for safety in food contact materials, concluding that they pose no significant risk at regulated concentrations .
Q & A
Q. How can the compound’s role in modulating protein-ligand interactions be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
